molecular formula C12H24N2O3 B2636100 Tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate CAS No. 2445750-45-6

Tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate

Cat. No.: B2636100
CAS No.: 2445750-45-6
M. Wt: 244.335
InChI Key: XPNGYPONHJYIPU-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a methoxy-substituted piperidine ring, and a carbamate functional group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the Carbamate Group: The carbamate group is introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Hydroxylated piperidine derivatives.

    Reduction: Amino-substituted piperidine derivatives.

    Substitution: Piperidine derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity. It serves as a model compound for investigating the inhibition of enzymes such as acetylcholinesterase.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale synthesis processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition. This interaction is particularly significant in the inhibition of acetylcholinesterase, where the compound binds to the enzyme’s active site, preventing the breakdown of acetylcholine.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl]carbamate
  • Tert-butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate
  • Tert-butyl N-[(2S,4R)-4-hydroxypiperidin-2-yl]methyl]carbamate

Uniqueness

Tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate is unique due to the presence of the methoxy group on the piperidine ring. This structural feature influences its reactivity and interaction with biological targets, distinguishing it from other carbamate derivatives.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes

Properties

IUPAC Name

tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-9-7-10(16-4)5-6-13-9/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNGYPONHJYIPU-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.